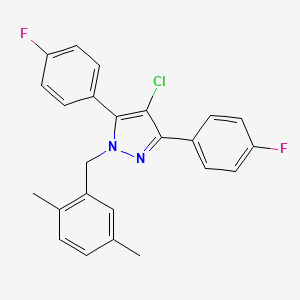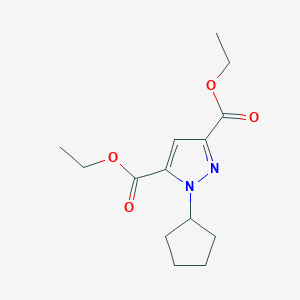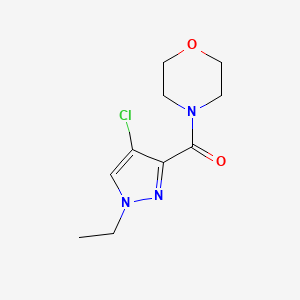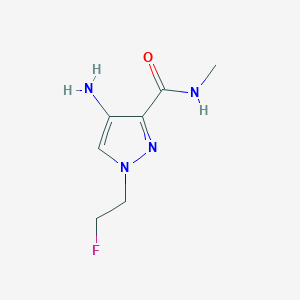![molecular formula C16H12Cl2F3N3O2 B10910212 1-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910212.png)
1-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups, and a pyrrolidinecarboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as 3,4-dichlorobenzaldehyde and trifluoromethyl ketone with guanidine under acidic or basic conditions.
Substitution reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the pyrrolidinecarboxylic acid moiety. This can be done using reagents like pyrrolidine and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and trifluoromethyl groups can enhance binding affinity and specificity, while the pyrrolidinecarboxylic acid moiety may facilitate interactions with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid: Lacks the trifluoromethyl group, which may affect its binding properties and biological activity.
1-[4-(3,4-dichlorophenyl)-6-(methyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid: Contains a methyl group instead of trifluoromethyl, potentially altering its chemical reactivity and pharmacological profile.
Uniqueness
The presence of the trifluoromethyl group in 1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and binding affinity to molecular targets.
Properties
Molecular Formula |
C16H12Cl2F3N3O2 |
|---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H12Cl2F3N3O2/c17-9-4-3-8(6-10(9)18)11-7-13(16(19,20)21)23-15(22-11)24-5-1-2-12(24)14(25)26/h3-4,6-7,12H,1-2,5H2,(H,25,26) |
InChI Key |
ZLTJKENLHFHCGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10910132.png)
![N-cyclopropyl-2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10910134.png)
![1,3,6-trimethyl-N'-[(2E)-1-(5-methyl-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10910149.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910159.png)
![2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910161.png)

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10910171.png)
![(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10910172.png)


![1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910194.png)
![4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10910195.png)
![[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol](/img/structure/B10910202.png)

